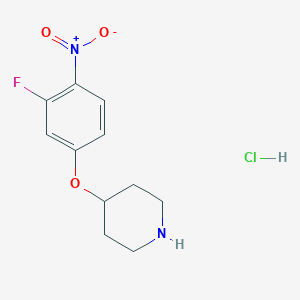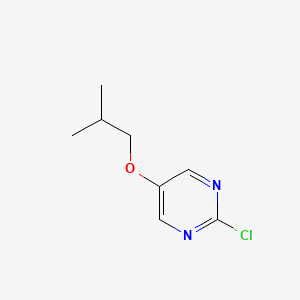
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid
Descripción general
Descripción
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid (2-BCMPA) is an organic compound that is widely used in scientific research applications. It is a synthetic compound that has a wide range of biochemical and physiological effects. 2-BCMPA is a versatile and useful compound that can be used to study a variety of biological systems.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has a wide range of applications in scientific research. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has also been used to study the role of the enzyme cyclooxygenase-2 in the development of cancer. In addition, it has been used to study the role of the enzyme in the development of other diseases, such as Alzheimer’s disease and Parkinson’s disease. 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has also been used to study the role of the enzyme in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid is believed to bind to the active site of the enzyme, preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition can lead to a decrease in inflammation and pain. In addition, 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. In addition, it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it ideal for studying the role of the enzyme in various biological processes. However, there are some limitations to using 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid in lab experiments. It can be toxic if used in high concentrations, and it can be difficult to separate from other compounds.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid. One potential area of research is to further study the role of the enzyme cyclooxygenase-2 in the development of various diseases. Additionally, further research could be done to explore the potential therapeutic applications of 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid, such as its use as an anti-inflammatory agent or as a potential cancer treatment. Additionally, research could be done to explore the potential side effects of 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential uses of 2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid in other areas, such as agriculture and food production.
Propiedades
IUPAC Name |
2-(2-bromo-4-cyano-6-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(5-12)3-9(11)8(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHXVZMZBYSCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-cyano-6-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





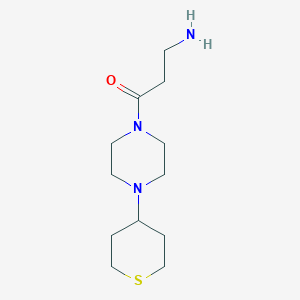
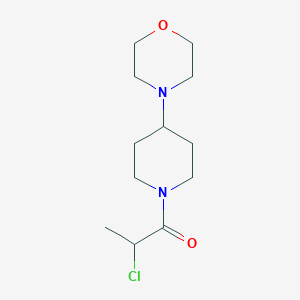
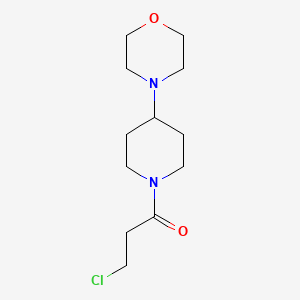

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)
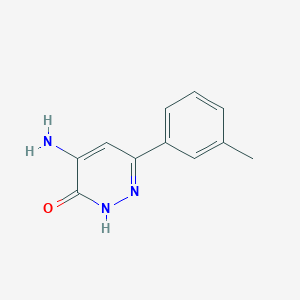
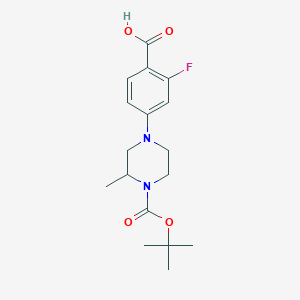
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)
